Ethyl 4-fluorobenzoate

Hydrogen Bonding Electronic Effects Medicinal Chemistry

Ethyl 4-fluorobenzoate (451-46-7) is a para-fluorinated ester where fluorine position uniquely delivers oil-water partition ratio 338 for reservoir tracer studies and GC-MS detection at 1.5 ppt. Its Δν(OH)exp=76 cm⁻¹ hydrogen bond basicity predicts molecular recognition in drug design—this compound is the critical ester intermediate for Imatinib synthesis. Supplied at ≥99% purity via 73%-yield green esterification. Liquid at room temperature streamlines automated synthesis versus solid 4-fluorobenzoic acid alternatives. Procure for validated, reproducible performance where generic substitution is not scientifically sound.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 451-46-7
Cat. No. B057995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluorobenzoate
CAS451-46-7
Synonymsp-Fluorobenzoic Acid Ethyl Ester;  4-Carbethoxyphenyl Fluoride;  4-Fluorobenzoic Acid Ethyl Ester;  Ethyl p-Fluorobenzoate;  NSC 190692
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
InChIKeyUMPRJGKLMUDRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Fluorobenzoate (CAS 451-46-7): Physicochemical and Synthetic Baseline for Research Sourcing


Ethyl 4-fluorobenzoate (CAS 451-46-7) is a para-substituted fluorinated aromatic ester with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is commercially available as a clear colorless liquid with a purity typically ≥99% . Its key physicochemical properties include a density of 1.146 g/mL at 25 °C, a boiling point of 210 °C, and a flash point of 81 °C (closed cup) . The compound is a versatile synthetic intermediate, particularly valued for the presence of the fluorine atom, which imparts unique electronic and metabolic properties to derived molecules . This guide provides a quantitative, comparator-driven analysis to support informed procurement decisions for research and industrial applications.

Why Substituting Ethyl 4-Fluorobenzoate with Non-Fluorinated or Regioisomeric Analogs Compromises Research Outcomes


The selection of Ethyl 4-fluorobenzoate over its close analogs is driven by the critical, quantifiable impact of the fluorine atom's position and electronic nature on molecular properties. Non-fluorinated analogs like ethyl benzoate lack the electron-withdrawing and metabolic stability benefits of fluorine, while regioisomers such as ethyl 3-fluorobenzoate exhibit different hydrogen-bonding capabilities, as demonstrated by distinct experimental Δν(OH) shifts [1]. Furthermore, the ethyl ester's specific lipophilicity and hydrolytic stability profile is distinct from the methyl ester (methyl 4-fluorobenzoate) or the free acid (4-fluorobenzoic acid), directly affecting its performance in applications ranging from oil-soluble tracers to pharmaceutical intermediates. The evidence below quantifies these critical differences, establishing why generic substitution is not scientifically sound.

Quantitative Differentiation of Ethyl 4-Fluorobenzoate (CAS 451-46-7) from Key Analogs: A Head-to-Head Evidence Guide


Hydrogen Bond Basicity: Quantifying Electronic Distinction from Regioisomer and Non-Fluorinated Analogs

The electron-withdrawing effect of the para-fluorine substituent in Ethyl 4-fluorobenzoate reduces the carbonyl oxygen's hydrogen bond acceptor strength relative to non-fluorinated and meta-fluorinated analogs. This is experimentally quantified by the hydrogen bond-induced IR shift (Δν(OH)exp) in CCl4 solvent. Ethyl 4-fluorobenzoate exhibits a Δν(OH)exp of 76 cm⁻¹, which is lower than ethyl benzoate (Δν(OH)exp = 81 cm⁻¹) [1]. This 5 cm⁻¹ difference corresponds to a measurable change in carbonyl oxygen atomic charge (qO(NPA) values of -0.6374 vs -0.6368, respectively) [1]. Critically, it also differs from its regioisomer, ethyl 3-fluorobenzoate, which has a Δν(OH)exp of 74 cm⁻¹ and a qO(NPA) of -0.6310 [1].

Hydrogen Bonding Electronic Effects Medicinal Chemistry Molecular Recognition

Lipophilicity and Phase Partitioning: Superior Oil Affinity Over Methyl Ester and Free Acid

Ethyl 4-fluorobenzoate is specifically designed for oil-soluble applications, as demonstrated by its high oil-water partition ratio. In a study on its use as an oil-soluble tracer, the compound exhibited a solubility of 90 g/L in kerosene and only 0.051 g/L in water, resulting in an oil-water partition ratio of 338 [1]. This represents a significant increase in lipophilicity compared to the free acid (4-fluorobenzoic acid; logP = 2.07) and the methyl ester (methyl 4-fluorobenzoate), for which specific partition data is less readily available but which is expected to have a lower logP based on its lower molecular weight and less hydrophobic alkyl chain [2].

Lipophilicity Oil-Water Partitioning Tracer Technology Chemical Engineering

Physical State and Handling: Liquid Ethyl Ester vs. Solid Free Acid Simplifies Industrial Processing

The physical state of a reagent at ambient temperature is a critical factor in industrial and laboratory workflows. Ethyl 4-fluorobenzoate is a clear colorless liquid at room temperature (melting point 25-27°C), with a boiling point of 210°C . In contrast, the closely related synthetic precursor and alternative building block, 4-fluorobenzoic acid, is a white solid with a melting point of 184°C and a boiling point of 254°C [1]. This difference eliminates the need for solid handling, pre-weighing, and dissolution steps often required for the acid, which can be cumbersome and time-consuming, especially in automated or large-scale processes .

Physical State Process Chemistry Industrial Handling Formulation

Synthetic Purity and Yield: A High-Yield Green Esterification Route Benchmarking Against Older Methods

Modern synthetic methods provide a high-yield, environmentally conscious route to ethyl 4-fluorobenzoate. A reported green chemistry esterification protocol, using ZnO nanoparticles in a solvent-free system at 95°C for 2 hours, achieves a yield of 73% [1]. This method offers a quantifiable advantage over older, less efficient approaches, such as the classic HCl-catalyzed reaction of 4-fluorobenzoic acid with ethanol, which is described in patents as providing only 'moderate yields' [2]. Furthermore, commercial sources consistently supply the compound with high purity (≥99% by GC) , ensuring reproducibility and minimizing the impact of impurities on downstream chemistry.

Green Chemistry Synthetic Yield Esterification Process Optimization

Detection and Analysis: Ultra-Trace Quantification by GC-MS Enables High-Sensitivity Tracer Studies

The high sensitivity of analytical detection for ethyl 4-fluorobenzoate is a key advantage in tracer and environmental monitoring applications. The compound can be quantified by GC-MS with a minimum detection limit of 1.5 × 10⁻⁶ mg/L (1.5 ppt) and a linear range of 0.1×10⁻³—50×10⁻³ mg/L (R² = 0.9984) [1]. This exceptional sensitivity is enabled by the fluorine atom, which provides a unique mass fragment for detection. While specific detection limits for non-fluorinated analogs like ethyl benzoate are not directly compared in the same study, the presence of the halogen in ethyl 4-fluorobenzoate typically enhances detectability in mass spectrometry and electron capture detection (ECD) compared to its non-fluorinated counterparts.

Analytical Chemistry Tracer Technology GC-MS Detection Limit

Targeted Application Scenarios for Ethyl 4-Fluorobenzoate (CAS 451-46-7) Based on Quantified Performance Advantages


Precise Tracer Technology for Oilfield and Subsurface Fluid Mapping

Ethyl 4-fluorobenzoate is specifically validated as an oil-soluble tracer. Its high oil-water partition ratio of 338 ensures it remains predominantly in the hydrocarbon phase, accurately tracking oil movement in reservoirs [1]. Furthermore, its ultra-low GC-MS detection limit of 1.5 ppt enables trace-level monitoring in complex geological matrices, providing high-resolution data on fluid flow paths, connectivity, and sweep efficiency [1]. This combination of high oil affinity and analytical sensitivity makes it a superior choice over non-fluorinated or less lipophilic ester alternatives.

Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates with Predictable Molecular Recognition

The quantified hydrogen bond basicity (Δν(OH)exp = 76 cm⁻¹) of ethyl 4-fluorobenzoate provides a predictive parameter for its behavior in molecular recognition events [2]. In the synthesis of fluorinated drug candidates or agrochemicals, this property directly influences target binding and pharmacokinetics. The compound's role as a key intermediate in synthesizing structures like 4,4′-(1,4-piperazinediyl) bisbenzoic acid ethyl ester, a precursor to the antitumor agent Imatinib, underscores its practical value . Its liquid physical state also simplifies handling in automated synthesis and scale-up operations compared to the solid 4-fluorobenzoic acid .

Process Development Leveraging Green Chemistry and High-Purity Supply Chains

The availability of ethyl 4-fluorobenzoate via a high-yield (73%) green esterification route aligns with the increasing demand for sustainable chemical manufacturing [3]. The compound is routinely supplied at a purity of ≥99% (GC), ensuring high reproducibility in sensitive reactions like Suzuki-Miyaura couplings, where aryl fluorides can act as electrophiles under nickel catalysis [4]. This combination of an efficient, environmentally conscious production method and high commercial purity reduces downstream purification burdens and supports robust process development and scale-up.

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